![molecular formula C22H19N3O3 B2924734 3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 898444-75-2](/img/structure/B2924734.png)

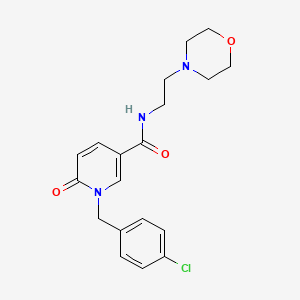

3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” seems to be structurally similar to the compound you’re asking about . It has a molecular weight of 301.39 and its linear formula is C17H23N3O2 . It’s a solid substance that should be stored sealed in dry conditions at 2-8°C .

Molecular Structure Analysis

The molecular structure of the related compound “tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is C17H23N3O2 .Chemical Reactions Analysis

There’s a study that discusses the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . This might be relevant to the chemical reactions of “3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one”.Physical And Chemical Properties Analysis

The related compound “tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is a solid substance that should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications

Comprehensive Analysis of 3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one Applications

The compound 3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one, also known as 3-[4-(1H-1,3-benzodiazol-2-yl)piperidine-1-carbonyl]-2H-chromen-2-one, exhibits a range of potential applications due to its unique chemical structure. Below is a detailed analysis of its scientific research applications across various fields.

Anticancer Activity: The imidazole ring present in the compound is known for its anticancer properties. Studies have shown that derivatives of imidazole can be synthesized and evaluated for anticancer activity against different cell lines such as A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and OVCAR-3 (ovarian cancer) using assays like the MTT assay .

Antimicrobial and Antifungal Properties: Compounds containing the imidazole moiety have been reported to exhibit significant antimicrobial and antifungal activities. This makes them valuable in the development of new drugs to combat infectious diseases caused by resistant strains of bacteria and fungi .

Anti-inflammatory and Analgesic Effects: Imidazole derivatives are also known for their anti-inflammatory and analgesic effects. They can be used in the treatment of chronic inflammatory diseases and as pain relievers in various medical conditions .

Antiviral Applications: The structural motif of imidazole has been utilized in the synthesis of antiviral agents. These compounds can be designed to inhibit the replication of viruses, offering a pathway for the development of novel antiviral drugs .

Gastrointestinal Therapeutics: The compound’s similarity to other imidazole derivatives, which have been used in antiulcer medications like omeprazole and pantoprazole, suggests potential applications in gastrointestinal therapeutics. It could be explored for its efficacy in reducing gastric acid secretion and treating peptic ulcers .

Neuroprotective Agent: Given the compound’s structural complexity, it may have potential as a neuroprotective agent. The piperidine and imidazole rings could be involved in the modulation of neurological pathways and protection against neurodegenerative diseases.

Antihypertensive and Cardiovascular Drug Development: Benzimidazole derivatives have been used in antihypertensive drugs like candesartan. The compound could be investigated for its potential applications in cardiovascular drug development, particularly in managing hypertension .

Mechanism of Action

Target of Action

Compounds containing thebenzimidazole moiety have been known to interact with a broad range of biological targets due to their versatile chemical and biological properties .

Mode of Action

Benzimidazole derivatives have been reported to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The mode of action is likely dependent on the specific target and the biochemical context.

Biochemical Pathways

Given the broad range of activities associated with benzimidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they could potentially induce various molecular and cellular changes depending on the specific target and biochemical context .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of benzimidazole derivatives .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c26-21(16-13-15-5-1-4-8-19(15)28-22(16)27)25-11-9-14(10-12-25)20-23-17-6-2-3-7-18(17)24-20/h1-8,13-14H,9-12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUZIOOHWFYCAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2924652.png)

![8-(4-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2924657.png)

![N-[2-Hydroxy-3-(methylamino)propyl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2924658.png)

![2-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluorobenzamide](/img/structure/B2924659.png)

![7-methyl-6-oxo-N-(1-phenylethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2924663.png)

![Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2924665.png)

![6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2924666.png)

![thiophen-2-yl(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2924673.png)